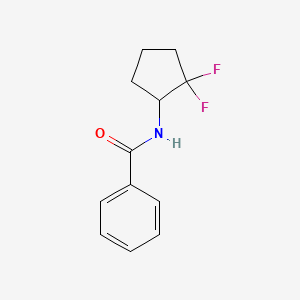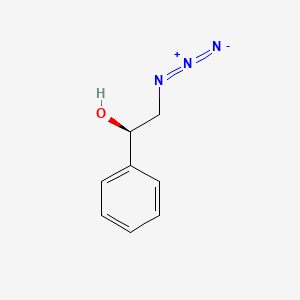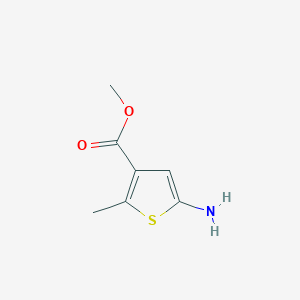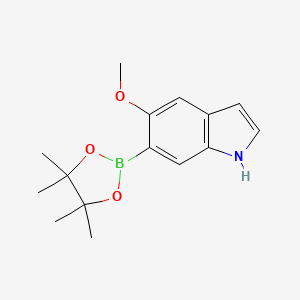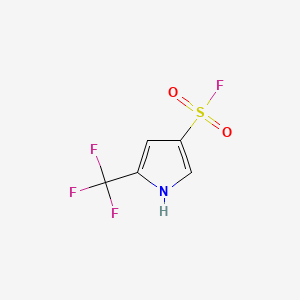
2-Bromobenzene-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzene-1,4-disulfonamide is an organic compound with the molecular formula C6H7BrN2O4S2 and a molecular weight of 315.16 g/mol . This compound is characterized by the presence of a bromine atom and two sulfonamide groups attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzene-1,4-disulfonamide typically involves the bromination of benzene followed by sulfonation and subsequent amide formation. The process can be summarized as follows:
Sulfonation: The brominated benzene is then subjected to sulfonation using sulfuric acid (H2SO4) or oleum to introduce sulfonic acid groups.
Amide Formation: Finally, the sulfonic acid groups are converted to sulfonamide groups by reacting with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-Bromobenzene-1,4-disulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromobenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of oxidative phosphorylation (OXPHOS) in cancer cells . The compound inhibits complex I function and adenosine triphosphate (ATP) production, leading to cytotoxicity in cancer cells that rely on aerobic metabolism.
Comparison with Similar Compounds
2-Bromobenzene-1,4-disulfonamide can be compared with other similar compounds such as:
Benzene-1,4-disulfonamide: Lacks the bromine atom and has different chemical properties and reactivity.
2-Chlorobenzene-1,4-disulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Iodobenzene-1,4-disulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
1094671-89-2 |
|---|---|
Molecular Formula |
C6H7BrN2O4S2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-bromobenzene-1,4-disulfonamide |
InChI |
InChI=1S/C6H7BrN2O4S2/c7-5-3-4(14(8,10)11)1-2-6(5)15(9,12)13/h1-3H,(H2,8,10,11)(H2,9,12,13) |
InChI Key |
MTQRLTAFULNGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(Fluoromethyl)-1,2-oxazol-3-yl]methyl}[(6-methoxynaphthalen-2-yl)methyl]amine hydrochloride](/img/structure/B13549492.png)
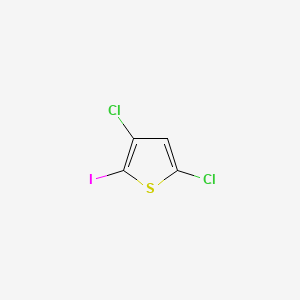

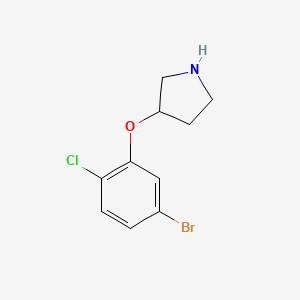
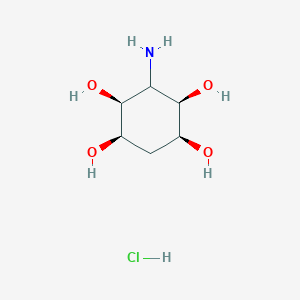
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)
